2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
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Properties
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-18-12-6-5-11-17(18)20(27)19-22(25)24-21(15-8-3-2-4-9-15)26(23(19)28)14-16-10-7-13-29-16/h5-7,10-13,15H,2-4,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWLYZYKVTFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine and quinoline structure. Its molecular formula is , with a molecular weight of approximately 306.39 g/mol. The presence of functional groups such as furan and cyclohexyl contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrimidine structures exhibit various antimicrobial properties. A study highlighted that compounds similar to 2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline demonstrate significant antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline | C. albicans | 1 - 4 |
| Quinoline Derivative A | C. dubliniensis | 4 - 8 |
| Quinoline Derivative B | C. tropicalis | 2 - 6 |
Anticancer Activity
Quinoline derivatives have shown promise in anticancer research. The mechanisms often involve the inhibition of cell division and induction of apoptosis in various cancer cell lines. For instance, studies have reported that similar compounds can inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in tumor growth .
The biological activity of 2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases or kinases.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Study on Antifungal Activity
A detailed investigation into the antifungal properties of pyrimidoquinolines revealed that certain derivatives exhibited potent activity against Candida species. The study utilized broth microdilution methods and confirmed the binding affinity through molecular docking simulations, indicating a strong correlation between structure and activity .
Investigation of Anticancer Properties
Another research effort focused on the anticancer potential of related compounds demonstrated that derivatives could significantly reduce cell viability in human cancer cell lines. The study employed flow cytometry to analyze apoptosis rates and found that treatment with these compounds led to increased rates of programmed cell death compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
